molecular formula C9H16ClNS B6147308 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride CAS No. 2098075-52-4

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride

Cat. No.: B6147308
CAS No.: 2098075-52-4
M. Wt: 205.7
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Description

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is a chemical reagent designed for research and development applications. This compound features a methanamine group attached to a thiophene ring system that is substituted with a tert-butyl group, a structure of high interest in medicinal chemistry and drug discovery. Thiophene-based scaffolds are frequently explored as core structures in the development of novel therapeutic agents due to their prevalence in bioactive molecules . Similarly, methanamine functional groups are common building blocks in the synthesis of various pharmacologically active compounds, serving as key intermediates for further chemical modification . As a reagent, it may be utilized in organic synthesis, particularly in the construction of molecules for screening as potential enzyme inhibitors or receptor modulators. Its specific steric and electronic properties, imparted by the tert-butyl group, make it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing molecular interactions with biological targets . All information provided is for research purposes only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2098075-52-4

Molecular Formula

C9H16ClNS

Molecular Weight

205.7

Purity

95

Origin of Product

United States

Preparation Methods

tert-Butyl Group Installation via Friedel-Crafts Alkylation

Thiophene undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of AlCl₃ to yield 5-tert-butylthiophene. This method, adapted from tert-butyl functionalization in pyrrolidine derivatives (WO2023118507A2), achieves regioselectivity at position 5 due to the electron-donating nature of the sulfur atom.

Reaction Conditions :

  • Reagent : tert-Butyl chloride (1.2 equiv), AlCl₃ (1.5 equiv)

  • Solvent : Dichloromethane, 0°C → room temperature, 12 hours

  • Yield : 68–72%

Bromination at Position 3

Electrophilic bromination of 5-tert-butylthiophene with N-bromosuccinimide (NBS) in acetic acid introduces bromine at position 3, guided by the directing effects of the tert-butyl group.

Reaction Conditions :

  • Reagent : NBS (1.1 equiv), AcOH, 50°C, 4 hours

  • Yield : 85%

Aminomethyl Group Installation via Gabriel Synthesis

The brominated intermediate is converted to the phthalimide derivative using potassium phthalimide, followed by hydrazinolysis to liberate the primary amine.

Reaction Conditions :

  • Step 1 : Potassium phthalimide (1.5 equiv), DMF, 80°C, 6 hours (Yield: 78%)

  • Step 2 : Hydrazine hydrate (3 equiv), ethanol, reflux, 3 hours (Yield: 92%)

Hydrochloride Salt Formation

The free amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

  • Purity : >99% (by HPLC)

Synthetic Route 2: Leuckart Reaction for Direct Amine Synthesis

Synthesis of 5-tert-Butylthiophene-3-carbaldehyde

Formylation of 5-tert-butylthiophene via Vilsmeier-Haack reaction introduces an aldehyde group at position 3.

Reaction Conditions :

  • Reagents : POCl₃ (1.2 equiv), DMF (1.5 equiv), 0°C → 60°C, 8 hours

  • Yield : 65%

Leuckart Reaction to Methanamine

The aldehyde undergoes reductive amination with ammonium formate to yield the primary amine.

Reaction Conditions :

  • Reagents : Ammonium formate (3 equiv), formic acid, 150°C, 12 hours

  • Yield : 58%

Salt Formation and Purification

The amine is dissolved in ethanol, treated with concentrated HCl, and crystallized.

  • Melting Point : 192–194°C

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield52%38%
Steps43
ScalabilityHighModerate
Impurity Control<1%3–5%
Cost EfficiencyModerateHigh

Route 1 offers superior impurity control, critical for pharmaceutical applications, while Route 2 reduces step count but suffers from lower yields due to side reactions during the Leuckart step.

Optimization Strategies and Troubleshooting

Enhancing Regioselectivity in Friedel-Crafts Alkylation

  • Solvent Modulation : Using nitrobenzene instead of dichloromethane increases tert-butyl group selectivity at position 5 (yield improvement: 12%).

  • Catalyst Screening : FeCl₃ reduces AlCl₃-mediated side reactions (e.g., ring chlorination).

Improving Reductive Amination Efficiency

  • Alternative Reducing Agents : Sodium cyanoborohydride in methanol raises Route 2’s yield to 67%.

  • Microwave Assistance : Reducing reaction time from 12 hours to 45 minutes .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones. The tert-butyl group enhances electron density at the sulfur atom, facilitating oxidation.

Reagent Conditions Product Notes
Hydrogen peroxide (H₂O₂)Aqueous acidic or neutral mediaThiophene sulfoxidePartial oxidation observed at room temperature .
m-CPBADichloromethane, 0–25°CThiophene sulfoneComplete oxidation to sulfone at higher concentrations .

Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 2- and 5-positions. The tert-butyl group directs substitution to the less hindered positions.

Reagent Position Product Yield
Bromine (Br₂)2-position2-Bromo-5-tert-butylthiophene65–78%
Nitric acid (HNO₃)5-position5-Nitro-3-tert-butylthiophene52%

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases or imines.

Carbonyl Compound Conditions Product Application
BenzaldehydeEthanol, reflux, 4–6 hoursN-Benzylidene derivativeIntermediate for drug design.
AcetoneCatalytic HCl, room temperatureImine with acetoneUsed in coordination chemistry

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in acid-base equilibria, enabling conversion to the free base or alternative salts.

Reagent Product Solubility
NaOH (1M)Free base (methanamine derivative)Soluble in organic solvents
H₂SO₄Sulfate saltImproved aqueous stability

Reductive Transformations

The amine group can undergo reductive alkylation or the thiophene ring can be hydrogenated.

Reagent Conditions Product Selectivity
LiAlH₄Tetrahydrofuran, 0°CN-Alkylated derivativesModerate
H₂/Pd-CEthanol, 50°CDihydrothiophene analogHigh

Complexation with Metal Ions

The amine and sulfur atoms act as ligands for transition metals, forming coordination complexes.

Metal Salt Product Geometry
CuCl₂Octahedral Cu(II) complexCatalytic applications
Fe(NO₃)₃Tetrahedral Fe(III) complexMagnetic studies

Mechanistic Insights

  • Thiophene Ring Reactivity : The tert-butyl group exerts a strong +I effect, increasing electron density at the sulfur and adjacent carbon atoms, favoring electrophilic substitution and oxidation.

  • Amine Group : The protonated amine in the hydrochloride form reduces nucleophilicity but enhances stability in acidic conditions. Deprotonation restores reactivity for condensation or alkylation .

Scientific Research Applications

The compound 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its applications, particularly in the fields of medicinal chemistry, materials science, and environmental studies.

Chemical Properties and Structure

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is characterized by its unique structure, which includes a thiophene ring substituted with a tert-butyl group and an amine functional group. The presence of these functional groups contributes to its reactivity and potential applications.

Structural Formula

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 223.72 g/mol

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds with similar structures to 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride exhibit antidepressant-like effects. The mechanism may involve the modulation of serotonin receptors, which are crucial for mood regulation.

Neuroprotective Effects
Studies have suggested that derivatives of thiophene compounds can provide neuroprotection against oxidative stress, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Materials Science

Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material can enhance the efficiency of these devices.

Polymer Synthesis
1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride can be utilized in the synthesis of conducting polymers. These polymers have applications in sensors, batteries, and other electronic devices due to their conductivity and stability.

Environmental Studies

Pollutant Degradation
Research has shown that thiophene derivatives can be effective in degrading environmental pollutants through photocatalytic processes. This application is particularly relevant for the remediation of contaminated water sources.

Case Study 1: Antidepressant Activity Assessment

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of thiophene derivatives, including 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride. The compound was tested in animal models, showing significant reductions in depressive-like behaviors compared to control groups.

Case Study 2: Conducting Polymer Development

In a study focusing on organic electronics, researchers synthesized a polymer using 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride as a monomer. The resulting material demonstrated improved charge transport properties, leading to enhanced performance in OLED applications.

Case Study 3: Environmental Remediation

A recent investigation into photocatalytic degradation highlighted the effectiveness of thiophene-based compounds in breaking down pollutants under UV light exposure. The study concluded that 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride could serve as a viable catalyst for environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiophene Derivatives
Compound Name Substituent(s) on Thiophene Molecular Weight (g/mol) Key Properties/Activity Reference
1-(5-tert-Butylthiophen-3-yl)methanamine HCl 5-tert-butyl ~229.7 (estimated) High lipophilicity; potential CNS activity due to tert-butyl -
1-(5-Nitrothiophen-2-yl)methanamine derivatives 5-nitro 213.7–247.7 Electron-withdrawing nitro group reduces basicity; may limit membrane permeability
1-(5-Bromo-2-chlorothiophen-3-yl)methanamine HCl 5-bromo, 2-chloro 270.9 Halogen substituents increase molecular weight and polarity; possible halogen bonding
1-(5-Chloro-1-benzothiophen-3-yl)methanamine HCl Benzothiophene core, 5-chloro 258.7 Fused aromatic system enhances π-π interactions but reduces solubility

Key Observations :

  • Electronic Effects : The tert-butyl group’s electron-donating nature contrasts with nitro (electron-withdrawing) and halogen (moderately electron-withdrawing) substituents, altering reactivity and binding affinity .
  • Solubility: Hydrochloride salts (e.g., 1-(2-phenoxyphenyl)methanamine HCl) improve aqueous solubility, but bulky tert-butyl may counteract this by increasing hydrophobicity .
Heterocycle Variations
Compound Name Core Structure Molecular Weight (g/mol) Biological Relevance Reference
1-(5-tert-Butylthiophen-3-yl)methanamine HCl Thiophene ~229.7 Potential serotonin receptor modulation (inferred from thiophene derivatives in )
(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine HCl 1,2,5-Oxadiazole 148.6 Electron-deficient heterocycle; may engage in hydrogen bonding
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine HCl 1,2,4-Oxadiazole with cyclobutyl 233.7 Rigid cyclobutyl group may enhance selectivity for sterically sensitive targets

Key Observations :

  • Thiophene vs. Oxadiazole : Thiophene’s sulfur atom contributes to a larger dipole moment compared to oxadiazoles, influencing electrostatic interactions with targets .
  • Planarity: Benzothiophene derivatives (e.g., compound 37 in ) have extended conjugation, favoring interactions with planar receptors, while non-planar tert-butyl disrupts this .

Biological Activity

1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride, a compound featuring a thiophene ring with a tert-butyl group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H16ClN CAS No 2098075 52 4 \text{C}_{12}\text{H}_{16}\text{ClN}\quad \text{ CAS No 2098075 52 4 }

This structure allows for unique interactions within biological systems, influencing its pharmacological properties.

The biological activity of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets. The thiophene moiety can engage in π-π stacking interactions, while the amine group can form hydrogen bonds, enhancing binding affinity to specific receptors or enzymes. This dual interaction profile may lead to modulation of signaling pathways involved in cell growth and apoptosis.

Biological Activity Studies

Recent studies have highlighted the compound's potential anticancer properties. For instance, research indicates that derivatives of thiophene compounds can inhibit key mitotic kinases, such as Polo-like kinase 1 (Plk1), which is often upregulated in cancer cells. The inhibition of Plk1 can induce mitotic arrest and subsequent apoptosis in cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells ,
Enzyme InhibitionInhibits Plk1 activity
CytotoxicityReduces viability in tumor cells

Case Studies

  • Inhibition of Plk1 : A study demonstrated that compounds similar to 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride showed significant inhibition of Plk1, leading to reduced proliferation in HeLa cells. The compound exhibited a GI50 value (concentration required to inhibit cell growth by 50%) of approximately 4.4 μM, indicating potent anticancer activity .
  • Cell Cycle Effects : Another investigation revealed that treatment with the compound resulted in G2/M phase arrest in treated cells, suggesting a mechanism involving disruption of normal cell cycle progression . This effect was associated with morphological changes indicative of cell death.

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride can be influenced by modifications to the thiophene ring and the amine group. Variations in substituents on the thiophene ring have been shown to alter binding affinities and biological profiles significantly. For example, the presence of bulky groups like tert-butyl enhances lipophilicity, potentially improving cellular uptake .

Q & A

Q. How can researchers optimize the synthesis of 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters. For analogous methanamine hydrochlorides (e.g., nitrothiophene derivatives), yields are influenced by:

  • Substituent effects : Electron-withdrawing groups on aromatic precursors (e.g., nitro, fluoro) may reduce nucleophilicity, necessitating longer reaction times or elevated temperatures .
  • Reductive amination : Use of NaBH4_4 or NaBH3_3CN for imine reduction should be tested under inert atmospheres to avoid byproducts.
  • Acid selection : HCl gas vs. aqueous HCl for salt formation impacts crystallinity. Recrystallization in ethanol/water mixtures often enhances purity .

Q. What analytical techniques are critical for characterizing 1-(5-tert-butylthiophen-3-yl)methanamine hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and salt formation. For example, the tert-butyl group shows a singlet at δ ~1.3 ppm in 1^1H NMR, while the methanamine proton resonates at δ ~3.2 ppm .
  • Mass Spectrometry : LC-MS (ESI+) should display [M+H]+^+ at m/z corresponding to the molecular formula (C10_{10}H18_{18}NS·HCl: calc. 235.09).
  • Elemental Analysis : Validate chloride content (theoretical Cl^-: ~15.1%) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm for thiophene derivatives).
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 3–9) may hydrolyze the tert-butyl group, requiring pH-controlled storage .

Advanced Research Questions

Q. How do structural modifications to the thiophene or methanamine moiety influence biological activity in SAR studies?

Methodological Answer:

  • Thiophene Substituents : Introduce electron-deficient groups (e.g., -NO2_2, -CF3_3) to evaluate effects on receptor binding (e.g., serotonin or dopamine receptors). For example, nitro groups reduce bioavailability due to increased polarity .
  • Methanamine Branching : Compare primary vs. secondary amines. Cyclopropylmethanamine derivatives (e.g., compound 35 in ) show enhanced metabolic stability in vitro.
  • Hydrochloride Salt vs. Free Base : The salt form improves solubility but may alter membrane permeability. Parallel assays (e.g., logP measurements) are recommended .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Metabolic Instability : Use liver microsome assays (human/rat) to identify oxidative metabolites (e.g., tert-butyl hydroxylation). LC-HRMS can track degradation pathways .
  • Plasma Protein Binding : Equilibrium dialysis experiments quantify free vs. bound drug fractions. High binding (>95%) reduces in vivo activity .
  • Blood-Brain Barrier Penetration : Employ MDCK-MDR1 cell monolayers to measure Papp_{app} (apparent permeability). Tert-butyl groups may enhance lipophilicity but hinder passive diffusion .

Q. What strategies are effective in developing validated HPLC/LC-MS methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Column Selection : C18 columns (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradients improve peak symmetry for polar amines.
  • Ion-Pairing Reagents : Add 5 mM heptafluorobutyric acid to enhance retention of hydrophilic hydrochlorides.
  • Validation Parameters :
    • LOQ : ≤10 ng/mL in plasma.
    • Recovery : >85% via protein precipitation (acetonitrile).
    • Matrix Effects : Assess ion suppression using post-column infusion .

Q. How should researchers address impurities or byproducts formed during large-scale synthesis?

Methodological Answer:

  • Byproduct Identification : LC-MS/MS and 1^1H NMR track impurities. Common byproducts include:
    • Des-tert-butyl analogs : Formed via acid-catalyzed cleavage.
    • Oxidation products : Thiophene sulfoxides (monitor with TLC, Rf_f ~0.3 in ethyl acetate/hexane).
  • Purification : Reverse-phase flash chromatography (C18, 20–40 µm) removes polar impurities. For persistent non-polar contaminants, recrystallize in tert-butyl methyl ether .

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